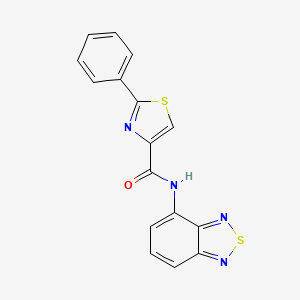

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzo[c][1,2,5]thiadiazole moiety linked to a phenylthiazole carboxamide group, making it a versatile molecule in various fields such as chemistry, biology, and materials science.

Mechanism of Action

Target of Action

The compound, also known as N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide, is a donor-acceptor molecule . It is primarily used in the fabrication of organic electronic devices such as organic solar cells (OSCs) and organic photovoltaics (OPVs) . The primary targets of this compound are the electron acceptors in these devices .

Mode of Action

The compound interacts with its targets through a process known as electron transfer . This involves the movement of electrons from the compound (the donor) to the electron acceptors in the device (the acceptors). The resulting changes include the generation of an electric current, which is crucial for the functioning of the device .

Biochemical Pathways

The compound affects the electron transport pathway in the device . This pathway involves the movement of electrons from the donor to the acceptor, resulting in the generation of an electric current. The downstream effects include the production of electricity, which powers the device .

Result of Action

The result of the compound’s action is the generation of an electric current . This current is used to power the device. On a molecular level, the compound’s action results in the movement of electrons from the donor to the acceptor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These include the temperature and humidity of the environment, as well as the presence of other chemicals that could potentially interact with the compound . For optimal performance, the device should be kept in a controlled environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development

Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Comparison with Similar Compounds

Similar Compounds

Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.

Phenylthiazole derivatives: Compounds with the phenylthiazole moiety also show comparable biological and chemical activities

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its combined structural features, which confer unique electronic and biological properties. Its dual functionality as both an electron donor and acceptor makes it particularly valuable in the development of advanced materials for electronic applications .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety linked to a phenylthiazole through a carboxamide group. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, including BRAF and VEGFR-2. In vitro studies indicate that it exhibits IC50 values comparable to established inhibitors like sorafenib .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. For instance, one study reported that treatment with the compound led to a significant increase in apoptotic cells (37.83%) compared to untreated controls (0.89%) after 24 hours .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 0.071 (VEGFR-2) | Kinase Inhibition |

| Study 2 | A549 | 0.194 (BRAF) | Apoptosis Induction |

| Study 3 | HeLa | 15.36 | Cell Cycle Arrest |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

| Pathogen Type | MIC (µM) | Activity |

|---|---|---|

| Bacterial | 10.7 - 21.4 | Potent against multiple strains |

| Fungal | 21.4 - 40.2 | Effective against common fungal pathogens |

These results indicate that the compound could be explored for therapeutic applications in treating infections caused by resistant strains .

Case Study 1: Dual Inhibition of BRAF and VEGFR

A study synthesized derivatives of benzothiadiazole and evaluated their efficacy against BRAF and VEGFR kinases. The results showed that certain derivatives exhibited IC50 values similar to sorafenib, indicating their potential as dual inhibitors in cancer therapy .

Case Study 2: Apoptosis Induction in Cancer Cells

In another investigation involving various cancer cell lines, treatment with this compound resulted in significant apoptosis induction. This was evidenced by increased annexin V staining and caspase activation assays .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS2/c21-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-22-16(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJJVOCGNAHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.